molecular formula C8H11N3O3S B12049573 Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-

Cat. No.: B12049573
M. Wt: 229.26 g/mol
InChI Key: URRNXXTWNQJRAB-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzenecarboximidamide, featuring a hydroxyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- typically involves the reaction of benzenecarboximidamide with hydroxylamine and a methylsulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding benzenecarboximidamide derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler benzenecarboximidamide compounds.

Scientific Research Applications

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonyl groups, resulting in different chemical properties and reactivity.

    N-hydroxybenzenecarboximidamide: Similar structure but without the methylsulfonyl group.

    4-(Methylsulfonyl)benzenecarboximidamide:

Uniqueness

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10)

InChI Key

URRNXXTWNQJRAB-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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